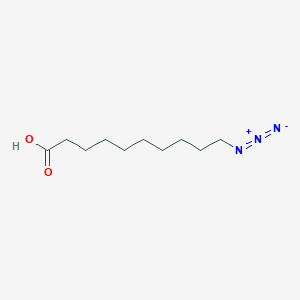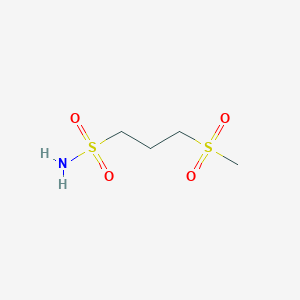![molecular formula C15H9Cl2NO3S B2462914 [5-(3,4-ジクロロフェニル)-3-イソキサゾリル]メチル 2-チオフェンカルボキシレート CAS No. 338777-06-3](/img/structure/B2462914.png)
[5-(3,4-ジクロロフェニル)-3-イソキサゾリル]メチル 2-チオフェンカルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2-thiophenecarboxylate: is a complex organic compound that features a unique combination of functional groups, including a dichlorophenyl group, an isoxazole ring, and a thiophene carboxylate moiety
科学的研究の応用
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes and treatment with molecular iodine and hydroxylamine . The thiophene carboxylate moiety can be introduced through condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline derivative.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
作用機序
The mechanism of action of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. For example, the isoxazole ring can interact with enzyme active sites, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
- 3,5-Dichlorophenyl isothiocyanate
- 3,4-Dichlorophenyl isocyanate
- 3-Methoxyphenylboronic acid
Comparison: Compared to these similar compounds, [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2-thiophenecarboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isoxazole ring and thiophene carboxylate moiety provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
特性
IUPAC Name |
[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3S/c16-11-4-3-9(6-12(11)17)13-7-10(18-21-13)8-20-15(19)14-2-1-5-22-14/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHJFWYMZKAPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2462832.png)
![4-(3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline](/img/structure/B2462833.png)


![4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B2462838.png)
![N-butyl-3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2462839.png)

![3-(2H-1,3-benzodioxol-5-yl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2462843.png)

![N-[4-(aminomethyl)phenyl]butanamide](/img/structure/B2462845.png)
![2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide](/img/structure/B2462847.png)

![[(4-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2462854.png)
